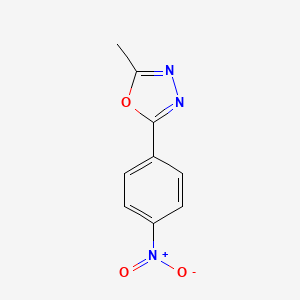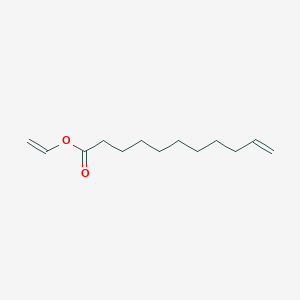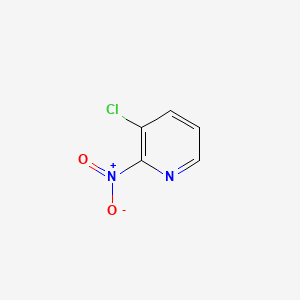
2-Methyl-5-(4-methylphenyl)-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(4-methylphenyl)-1-pentene is an organic compound with a unique structure that includes a pentene chain substituted with methyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetylene with 2-methyl-1-pentene under catalytic conditions. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-Methyl-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium or platinum catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can introduce new groups to the aromatic ring using reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include 2-Methyl-5-(4-methylphenyl)-1-pentanol, 2-Methyl-5-(4-methylphenyl)-1-pentanone, and corresponding carboxylic acids.
Reduction: The major product is 2-Methyl-5-(4-methylphenyl)pentane.
Substitution: Various substituted derivatives of the aromatic ring, depending on the reagents used.
科学的研究の応用
2-Methyl-5-(4-methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1-pentene involves its interaction with various molecular targets. The double bond in the pentene chain and the aromatic ring provide sites for chemical reactions. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-phenyl-1-pentene
- 2-Methyl-5-(4-chlorophenyl)-1-pentene
- 2-Methyl-5-(4-methoxyphenyl)-1-pentene
Uniqueness
2-Methyl-5-(4-methylphenyl)-1-pentene is unique due to the presence of both a methyl group and a methylphenyl group, which influence its reactivity and properties. The specific arrangement of these groups can lead to distinct chemical behavior compared to similar compounds.
特性
IUPAC Name |
1-methyl-4-(4-methylpent-4-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h7-10H,1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCKIWOJXTRFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341874 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74672-08-5 |
Source


|
| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














